

# Physical properties of 4-Bromo-2-phenyloxazole (melting point, boiling point)

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## Compound of Interest

Compound Name: 4-Bromo-2-phenyloxazole

Cat. No.: B1590282

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## Technical Guide to the Physicochemical Properties of 4-Bromo-2-phenyloxazole

### Abstract

This technical guide provides a focused examination of the physical properties of **4-Bromo-2-phenyloxazole** (CAS No. 861440-59-7), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While a definitive experimentally determined melting point is not readily available in surveyed scientific literature, this document consolidates available data, including a predicted boiling point. Critically, this guide furnishes detailed, field-proven experimental protocols for the synthesis, purification, and subsequent determination of the melting point, empowering researchers to generate this crucial data with high fidelity. The content herein is structured to provide both a summary of known properties and a practical framework for the empirical validation required in a research and development setting.

## Introduction: The Significance of Substituted Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetically developed pharmaceutical agents. Oxazole

derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

**4-Bromo-2-phenyloxazole** serves as a versatile synthetic intermediate. The phenyl group at the 2-position and the bromine atom at the 4-position offer distinct sites for further chemical modification, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its practical application, influencing decisions related to reaction conditions, purification strategies, formulation, and storage.

## Physicochemical Properties of 4-Bromo-2-phenyloxazole

A comprehensive literature search reveals a notable gap in the experimental data for the melting point of **4-Bromo-2-phenyloxazole**. Several chemical data aggregators list a predicted boiling point but do not provide an empirical melting point. This suggests the compound may exist as a low-melting solid or a high-boiling oil at room temperature, or that this specific characterization has not been published. The following table summarizes the available data.

Property	Value	Data Type	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	-	Biosynth[1]
Molecular Weight	224.05 g/mol	Calculated	Biosynth[1]
Boiling Point	308.3 ± 34.0 °C (at 760 mmHg)	Predicted	Chemsr[2]
Melting Point	Not Available	-	Chemsr[2]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	Predicted	Chemsr[2]

Given the absence of a reported melting point, experimental determination is a critical step for any researcher utilizing this compound. The following sections provide a robust methodology for this purpose, beginning with synthesis and purification to ensure sample integrity.

# Experimental Protocols for Synthesis and Characterization

The reliability of any physical property measurement is contingent upon the purity of the sample. This section details a representative synthesis and a rigorous protocol for melting point determination.

## Synthesis and Purification of 4-Bromo-2-phenyloxazole

The synthesis of 2,4-disubstituted oxazoles is well-established, commonly proceeding via the condensation of an  $\alpha$ -haloketone with an amide (a variation of the Robinson-Gabriel synthesis). The following protocol is a representative procedure adapted from established methods for oxazole synthesis.

**Objective:** To synthesize and purify **4-Bromo-2-phenyloxazole** to a high degree of purity suitable for analytical characterization.

### Methodology:

- **Reaction Setup:**
  - To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamide (1.0 eq) and 2,4-dibromoacetophenone (1.05 eq).
  - Add a suitable high-boiling solvent such as toluene or xylene (approx. 5 mL per gram of benzamide).
  - Causality: The slight excess of the  $\alpha$ -haloketone ensures the complete consumption of the limiting reagent, benzamide. A high-boiling aromatic solvent is chosen to facilitate the dehydration and cyclization steps, which require elevated temperatures.
- **Cyclization Reaction:**
  - Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-6 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
- Work-up and Extraction:
  - Allow the reaction mixture to cool to room temperature.
  - Dilute the mixture with ethyl acetate (approx. 20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any acidic byproducts.
  - Wash the organic layer with brine (1 x 15 mL), then dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
  - Causality: The aqueous washes are critical for removing inorganic salts and water-soluble impurities. Drying the organic phase is essential to prevent water from interfering with the subsequent solvent evaporation and purification steps.
- Purification:
  - Filter off the drying agent and concentrate the organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.
  - Purify the crude material using flash column chromatography on silica gel.
  - Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
  - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.
  - Trustworthiness: Column chromatography is a self-validating purification method. The separation of the product into distinct fractions, which are then analyzed by TLC, ensures that only the pure compound is collected, removing unreacted starting materials and side products.
- Final Product:

- The purified product should be dried under high vacuum to remove residual solvents. The final compound's identity and purity should be confirmed by spectroscopic methods (<sup>1</sup>H NMR, <sup>13</sup>C NMR, MS) before proceeding with physical property determination.

## Protocol for Melting Point Determination

Objective: To accurately determine the melting range of the purified solid **4-Bromo-2-phenyloxazole**.

Methodology:

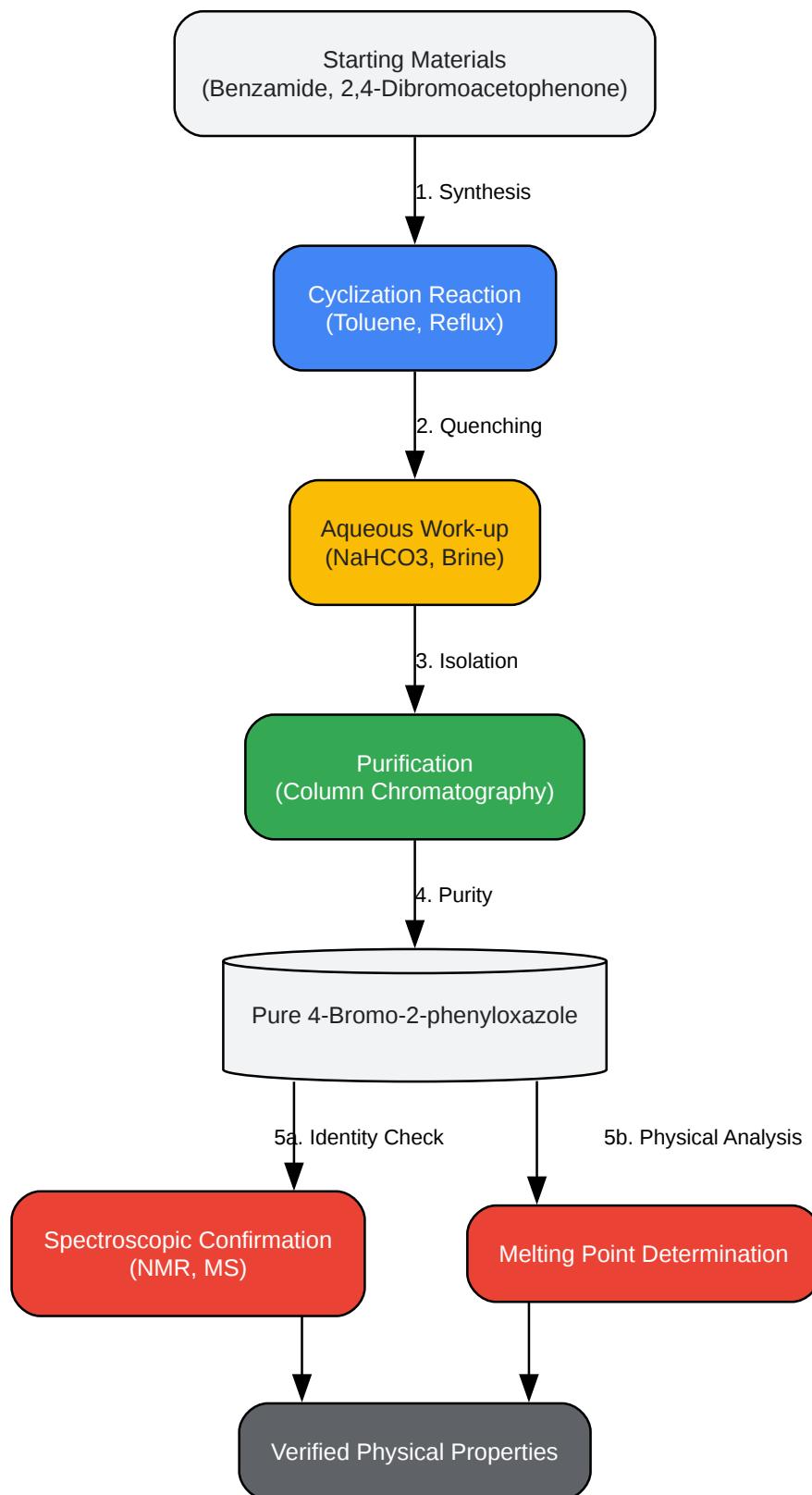
- Sample Preparation:
  - Ensure the purified **4-Bromo-2-phenyloxazole** is a fine, completely dry powder. If necessary, gently crush any larger crystals using a spatula on a watch glass.
  - Causality: A finely powdered sample ensures uniform packing and efficient heat transfer within the capillary tube, which is essential for a sharp and accurate melting point reading.
- Capillary Tube Loading:
  - Tap the open end of a capillary melting point tube into the powder to force a small amount of the sample into the tube.
  - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.
  - The final packed sample height should be 2-3 mm.
  - Trustworthiness: A tightly packed sample of the correct height prevents sagging and ensures a distinct, observable melting event. An excessive amount of sample will result in a broad, inaccurate melting range due to thermal gradients.
- Melting Point Apparatus Measurement:
  - Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

- Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating run is advised.
- Once the approximate melting point is known, prepare a second sample and heat rapidly to within 15-20 °C of the expected temperature.
- Reduce the heating rate to 1-2 °C per minute.
- Causality: A slow heating rate near the melting point ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for precise determination of the melting range.

- Data Recording:
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the entire sample has completely melted into a clear liquid ( $T_2$ ).
  - The melting point is reported as the range  $T_1 - T_2$ . A narrow range ( $\leq 2$  °C) is indicative of a pure compound.

## Visualization of Experimental Workflow

The following diagram illustrates the logical process flow from synthesis to the final characterization of **4-Bromo-2-phenyloxazole**'s physical properties.



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Caption: Workflow for Synthesis and Physical Characterization.

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